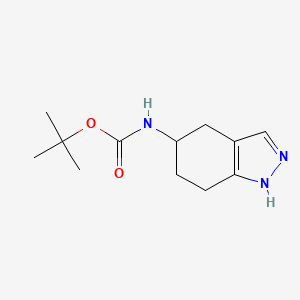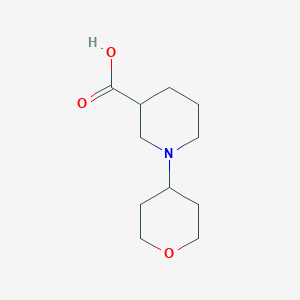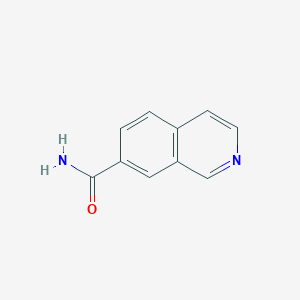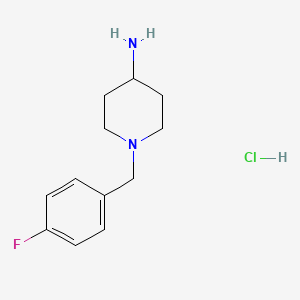
(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
“(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1158767-01-1 . It has a molecular weight of 237.3 and its molecular formula is C12H19N3O2 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code of the compound is 1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-4-5-10-8(6-9)7-13-15-10/h7,9H,4-6H2,1-3H3,(H,13,15)(H,14,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is also a P-gp substrate . The compound has a Log Po/w (iLOGP) of 1.91 , indicating its lipophilicity. Its water solubility is calculated to be 1.14 mg/ml .Applications De Recherche Scientifique
Synthetic and Crystallographic Studies
A study by Kant, Singh, and Agarwal (2015) on the synthetic and crystallographic analysis of a similar compound, "(9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester," outlines the synthetic route and provides crystallographic data. The research highlights the importance of such compounds in understanding molecular conformations and interactions, which can be crucial for drug design and material science applications (Kant, Singh, & Agarwal, 2015).
Development of Asymmetric Syntheses
Levy et al. (2009) described the development of a multigram asymmetric synthesis of a chiral tetraazamacrocycle, demonstrating the utility of similar tert-butyl ester compounds in creating complex molecular architectures. This study is particularly relevant for the synthesis of compounds used in magnetic resonance imaging (MRI) contrast agents, showcasing the potential medical imaging applications (Levy et al., 2009).
Novel Synthesis Approaches
Murugavel, Amirthaganesan, and Sabapathy Mohan (2010) explored the synthesis of novel 4,5,6,7-tetrahydro-1H-indazole derivatives, indicating the versatility of these frameworks in generating biologically relevant molecules. Their work provides a foundation for understanding how modifications to the indazole core can impact the synthesis and properties of related compounds (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).
Applications in Polymer Synthesis
Sanda, Kamatani, and Endo (2001) investigated the synthesis and anionic ring-opening polymerization behavior of amino acid-derived cyclic carbonates, highlighting the use of tert-butyl ester derivatives in polymer science. Such research underscores the potential of these compounds in creating biodegradable polymers with specific functional properties (Sanda, Kamatani, & Endo, 2001).
Deprotection in Organic Synthesis
Li et al. (2006) detailed the use of aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers, which are closely related to the compound . This study emphasizes the importance of such deprotection reactions in the synthesis of complex organic molecules, potentially including pharmaceuticals (Li et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-4-5-10-8(6-9)7-13-15-10/h7,9H,4-6H2,1-3H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIXNXQUMXCCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B3086298.png)
![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086302.png)
![3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid](/img/structure/B3086305.png)


![4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride](/img/structure/B3086336.png)

![1-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B3086355.png)


![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B3086385.png)
amine hydrochloride](/img/structure/B3086387.png)

amine hydrochloride](/img/structure/B3086404.png)